2-(Boc-amino)-6-aza-spiro[3.4]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-azaspiro[3.4]octan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-5-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGFMICDKNOJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901164175 | |
| Record name | Carbamic acid, N-6-azaspiro[3.4]oct-2-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341038-64-9 | |
| Record name | Carbamic acid, N-6-azaspiro[3.4]oct-2-yl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341038-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-6-azaspiro[3.4]oct-2-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Boc Amino 6 Aza Spiro 3.4 Octane and Its Analogues
Strategic Approaches to Spiro[3.4]octane Ring System Construction
The assembly of the azaspiro[3.4]octane core is a significant challenge that has been addressed through several innovative synthetic strategies. These include annulation reactions, cycloadditions, the use of organometallic intermediates, and various intramolecular cyclizations.
Annulation, or ring-forming, reactions are a cornerstone in the synthesis of the azaspiro[3.4]octane framework. These strategies can be broadly categorized by which ring of the spirocycle is formed during the key annulation step. One successful approach involves the annulation of the cyclopentane (B165970) ring onto a pre-existing four-membered azetidine (B1206935) ring. digitellinc.com Conversely, other routes achieve the spirocyclic system by annulating the four-membered azetidine ring onto a cyclopentane precursor. digitellinc.com
Aza-annulation reactions, such as the aza-[3+3] annulation, provide a powerful method for constructing nitrogen-containing heterocyclic rings like those found in azaspirocycles. rsc.orgnumberanalytics.com These reactions create two new carbon-nitrogen bonds and can rapidly build molecular complexity. numberanalytics.com For instance, spirocyclic pyrrolidones and piperidones have been synthesized from α-ketolactones using [3+2]- and [3+3]-aza-annulation reactions. numberanalytics.com
| Annulation Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Cyclopentane Annulation | Construction of the five-membered ring onto an existing azetidine derivative. | Utilizes a four-membered ring as the starting scaffold. | digitellinc.com |
| Azetidine Annulation | Formation of the four-membered nitrogen heterocycle onto a cyclopentane precursor. | Starts with a readily available five-membered carbocycle. | digitellinc.com |
| Aza-[3+3] Annulation | A six-membered ring is formed by reacting a three-atom component with another three-atom fragment. While not directly forming the azaspiro[3.4]octane core, the principle is applied to related spirocyclic systems. | Efficiently forms piperidinyl heterocycles and related structures. rsc.orgnumberanalytics.com | rsc.orgnumberanalytics.com |
The [3+2] cycloaddition is a powerful and widely used reaction for constructing five-membered rings. wikipedia.orgnih.gov This methodology is particularly effective for synthesizing the pyrrolidine (B122466) or azetidine portion of azaspirocyclic compounds. The reaction involves the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). nih.gov
In the context of azaspiro[3.4]octane synthesis, this approach has been used to create analogues such as 6-benzyl-2,6-diazaspiro[3.4]octane and 2-oxa-6-azaspiro[3.4]octane. gla.ac.uk The versatility of this reaction allows for the generation of diverse spirocycles that can serve as valuable modules in drug discovery. gla.ac.uk The reaction often proceeds with high regioselectivity and under mild conditions, making it an attractive synthetic tool. nih.gov
| Reactant 1 (1,3-Dipole) | Reactant 2 (Dipolarophile) | Product Type | Reference |
|---|---|---|---|
| Azomethine Ylide | Alkene/Alkyne | Pyrrolidine/Dihydropyrrole | nih.govgla.ac.uk |
| Nitrile Oxide | Alkene | Isoxazoline | wikipedia.org |
| Nitrones | Alkene | Isoxazolidine | wikipedia.orgnih.gov |
Organotitanium reagents, such as the Tebbe reagent and Petasis reagent, are instrumental in olefination reactions and have been adapted for the synthesis of spirocycles. numberanalytics.comwikipedia.orgwikipedia.org These reagents can react with carbonyl compounds to form a transient Schrock carbene (titanocene methylidene), which is the key reactive species. sigutlabs.com A notable application involves the reaction of N-Boc-3-azetidinone with the Tebbe reagent. rsc.org This reaction proceeds through a titanacyclobutane intermediate, formed via carbonyl methylenation followed by alkene cyclometallation, to yield 2,6-diazaspiro[3.3]heptane, a close analogue of the azaspiro[3.4]octane system. rsc.org
More directly, a titanium(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers has been developed. nih.gov This transformation is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate acts as a 1,2-aliphatic dianion equivalent, ultimately forming the desired four-membered N-heterocyclic ring in a single step. nih.gov
Intramolecular cyclizations offer an efficient pathway to spirocyclic systems by forming one of the rings from a linear precursor that already contains the other. A variety of such transformations have been developed.
Domino Radical Bicyclization : This strategy has been successfully applied to the synthesis of the 1-azaspiro[4.4]nonane skeleton, a related spirocyclic system. nih.gov The process involves the formation and subsequent capture of alkoxyaminyl radicals to construct the bicyclic structure in a domino sequence. nih.gov
Cascade Cyclization : One-pot cascade reactions can rapidly build molecular complexity. For example, a bromocation-induced cascade cyclization of a diol containing an alkyne was used to synthesize 1,5-dioxaspiro[3.4]octane. wikipedia.orgbeilstein-journals.org This demonstrates the potential of cascade strategies for assembling spiro[3.4] skeletons, even though it forms an oxaspirocycle.
Intramolecular Aza-[3+3] Annulation : This variant of the annulation strategy involves a tethered vinylogous amide and a vinyl iminium motif, which undergo a tandem sequence of additions to form nitrogen heterocycles. rsc.org
Hypervalent Iodine-Mediated Cyclization : Hypervalent iodine reagents can induce the spirocyclization of phenolic substrates containing an internal nucleophile. nih.gov These reactions proceed via oxidative cyclization and have been used to synthesize a wide array of spirocyclic scaffolds, including those found in natural products. nih.gov
Targeted Synthesis of 2-(Boc-amino)-6-aza-spiro[3.4]octane
The direct synthesis of the title compound requires routes that are not only efficient but also amenable to large-scale production, a key consideration for its use as a building block in pharmaceutical development.
Significant effort has been directed toward developing step-economic and scalable syntheses for azaspirocycles. A key aspect of a scalable route is the use of readily available starting materials and conventional chemical transformations that minimize the need for chromatographic purifications. digitellinc.com The development of multiple successful routes to the parent 2-azaspiro[3.4]octane highlights this focus, with discussions on the merits and limitations of each approach to identify the most practical one. digitellinc.com
Robust and step-economic routes have been specifically reported for novel thia-azaspiro[3.4]octanes and for the improved synthesis of 2,6-diazaspiro[3.4]octane analogues. numberanalytics.comgla.ac.uk A telescoped two-step approach for converting N-Boc azetidinone into 2,6-diazaspiro[3.3]heptane using the Tebbe reagent is noted as a scalable process. rsc.org These methodologies emphasize high yields and operational simplicity, which are crucial for producing significant quantities of these complex building blocks for drug discovery programs. numberanalytics.comgla.ac.uk
Enantioselective Synthesis of Chiral Azaspiro[3.4]octane Derivatives
The development of methods for the asymmetric synthesis of chiral azaspiro[3.4]octane derivatives is critical, as different enantiomers of a molecule can have vastly different biological activities. While classical resolution using chiral acids can be used to separate enantiomers, direct asymmetric synthesis is often more efficient. researchgate.net A significant advancement in this area is the use of biocatalysis.
Recent research has demonstrated a stereodivergent enzymatic platform for the synthesis of structurally diverse and pharmaceutically relevant azaspiroalkanes. chemrxiv.org This method utilizes engineered carbene transferase enzymes derived from protoglobin to catalyze the cyclopropanation of exocyclic N-heterocyclic alkenes. chemrxiv.org This biocatalytic approach offers exceptional levels of control over both diastereoselectivity and enantioselectivity, allowing for the synthesis of all four possible stereoisomers from two prochiral starting materials. chemrxiv.org
The reactions are performed in aqueous media without the need for organic co-solvents and can be conducted on a gram scale using lyophilized E. coli lysate as the catalyst source. chemrxiv.org This represents a practical and scalable route to chiral azaspiro compounds. The platform's ability to produce specific stereoisomers in high yield and with excellent stereocontrol obviates the need for challenging post-synthesis resolution steps, making it a highly valuable tool for drug discovery and development. chemrxiv.org
| Substrate Type | Catalyst System | Yield | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| Unsaturated Exocyclic N-Heterocycles | Engineered Protoglobin-Based Carbene Transferase | 21–>99% | Up to >99.5:0.5 | Up to >99.5:0.5 | chemrxiv.org |
Conformational Analysis and Stereochemical Implications of Azaspiro 3.4 Octane Systems
Impact of Spiro-Structure on Molecular Conformation
The defining feature of spirocyclic systems is their inherent three-dimensionality, a direct consequence of the spiroatom that joins the two rings. bldpharm.comtandfonline.com In the azaspiro[3.4]octane scaffold, this fusion of an azetidine (B1206935) and a cyclopentane (B165970) ring results in a conformationally restricted molecule. Unlike flexible linear chains or simple monocyclic rings, the spiro-fusion severely limits the degrees of freedom for both rings.
The cyclopentane ring is known for its flexibility, typically existing in a dynamic equilibrium between various "envelope" and "twist" puckered conformations to minimize torsional strain. biomedres.us Similarly, the azetidine ring is not planar. However, the covalent linkage at the spiro-carbon center restricts the possible puckering modes of both rings, creating a more rigid and well-defined three-dimensional shape. tandfonline.com This rigidity ensures that substituents attached to the rings are held in predictable spatial orientations, or vectors. researchgate.net This "conformational transmission," where the fixed nature of one part of the molecule influences the geometry of another, is a key feature of such systems. nobelprize.org The result is a rigid molecular scaffold that can present functional groups to a biological target in a precise and pre-organized manner.
Stereochemical Control in Azaspiro[3.4]octane Synthesis and Derivatization
The presence of stereocenters in a molecule necessitates precise control during its synthesis, as different stereoisomers can have vastly different biological activities. The synthesis and derivatization of azaspiro[3.4]octane systems often require sophisticated strategies to achieve stereochemical control. nih.gov The development of robust synthetic methods is crucial for the application of stereochemically complex spirocycles in drug discovery. tandfonline.com
Several strategies have been successfully employed to control stereochemistry in the synthesis of related azaspirocycles:
Asymmetric Catalysis : Transition-metal catalysis is a powerful tool for constructing chiral spirocyclic frameworks. For instance, asymmetric copper-catalyzed reactions have been used to form spirocyclic β-lactam scaffolds with high enantioselectivity. scholaris.ca Similarly, asymmetric syntheses of related 2,6-diazaspiro[3.3]heptanes have been reported to proceed with high diastereomeric ratios (up to 98:2), demonstrating that stereocenters can be set with high precision during ring formation. researchgate.net
Diastereoselective Derivatization : Once the spirocyclic core is formed, its rigid conformation can be exploited to direct the stereochemical outcome of subsequent reactions. The existing ring system can create a sterically hindered environment that favors the approach of reagents from one face of the molecule over the other, leading to the formation of a single diastereomer. mdpi.com
Cycloaddition Reactions : Methods such as [3+2] cycloadditions are commonly used to construct the heterocyclic rings found in these scaffolds and can be designed to control the resulting stereochemistry. researchgate.net
These methods allow chemists to selectively synthesize specific stereoisomers of substituted azaspiro[3.4]octanes, providing access to molecules with optimized 3D structures for biological interactions.
Conformational Restriction as a Design Principle in Azaspiro[3.4]octane Scaffolds
The use of conformationally restricted scaffolds is a deliberate and effective strategy in modern drug design. researchgate.netnih.gov By rigidifying a molecule, medicinal chemists can favorably influence its pharmacological profile in several ways. The azaspiro[3.4]octane core is considered an "emerging privileged structure" precisely because it embodies this design principle. mdpi.com
The primary advantages of using a conformationally restricted scaffold like azaspiro[3.4]octane include:
Enhanced Potency : Flexible molecules must adopt a specific, often high-energy, conformation to bind to a biological target. This process is entropically unfavorable. By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is minimized, which can lead to a significant increase in binding affinity and, consequently, biological potency. researchgate.netnih.govunina.it
Improved Selectivity : The rigid presentation of functional groups in specific orientations can enhance selectivity for the intended biological target. A rigid ligand that perfectly fits its target receptor is less likely to bind to off-targets that may have slightly different binding site geometries, potentially reducing side effects. bldpharm.com For example, in the development of melanin concentrating hormone receptor 1 (MCHr1) antagonists, replacing a flexible morpholine group with diverse azaspiro cycles led to improved selectivity and better metabolic stability. bldpharm.com
Favorable Physicochemical Properties : Incorporating sp3-rich, rigid scaffolds like azaspiro[3.4]octane can improve key drug-like properties. Compared to flat, aromatic systems, these three-dimensional structures can enhance aqueous solubility and metabolic stability, which are critical for a compound's pharmacokinetic profile. bldpharm.comtandfonline.com
Table 1: Advantages of Conformational Restriction in Azaspiro[3.4]octane Scaffolds
| Feature | Advantage | Rationale |
|---|---|---|
| Increased Potency | Higher binding affinity for the target. | Reduces the entropic penalty required for the molecule to adopt its bioactive conformation upon binding. nih.gov |
| Improved Selectivity | Fewer off-target effects and a better safety profile. | The rigid scaffold presents functional groups in precise vectors, leading to a more specific fit for the intended target. bldpharm.com |
| Enhanced Drug-like Properties | Better pharmacokinetics (e.g., solubility, metabolic stability). | The inherent three-dimensionality and higher sp3-carbon count often improve physicochemical properties compared to flat aromatic structures. tandfonline.comnih.gov |
Role of 2 Boc Amino 6 Aza Spiro 3.4 Octane As a Multifunctional Building Block
Integration into Complex Molecular Architectures for Drug Discovery
The rigid, non-planar structure of the 6-aza-spiro[3.4]octane core is a key attribute that makes it a desirable building block in drug discovery. researchgate.net The defined spatial orientation of the functional groups allows for the creation of molecules with improved target affinity and selectivity. By moving away from flat, aromatic structures, chemists can design compounds that better match the three-dimensional binding pockets of proteins. bldpharm.com
The 2-(Boc-amino)-6-aza-spiro[3.4]octane scaffold has been utilized in the synthesis of a variety of complex molecules with potential therapeutic applications. For instance, the 2,6-diazaspiro[3.4]octane core, a closely related structure, has been incorporated into potent antitubercular agents. orgsyn.org In these examples, the spirocyclic core serves as a central scaffold from which various substituents can be explored to optimize biological activity. orgsyn.org The synthesis of nitrofuran derivatives based on a 2,6-diazaspiro[3.4]octane core has led to the identification of a lead compound with a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis. orgsyn.org
Furthermore, the versatility of the azaspiro[3.4]octane framework allows for its use as a bioisosteric replacement for other common motifs in drug molecules, such as piperazine (B1678402) or morpholine. researchgate.net This strategy can lead to compounds with improved pharmacokinetic properties and novel intellectual property. The synthesis of novel thia-azaspiro[3.4]octanes has been reported as a source of multifunctional modules for drug discovery, highlighting the adaptability of this class of spirocycles. mdpi.com
Applications in Peptide Chemistry for Amino Group Protection and Selective Reactions
The "Boc-amino" group in this compound plays a crucial role in its application in peptide chemistry and other multi-step syntheses. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. nih.gov This allows for the selective protection of the amino group at the 2-position while other chemical transformations are carried out on the secondary amine of the azetidine (B1206935) ring.
While direct literature examples of the incorporation of the entire this compound molecule into a peptide chain are not prevalent, the principles of its utility can be inferred. The Boc-protected amine allows for standard peptide coupling reactions to be performed at the 6-aza position. Once the desired peptide sequence is assembled, the Boc group can be removed to reveal the primary amine at the 2-position, which can then be further functionalized. This orthogonal protection strategy is fundamental in the synthesis of complex peptides and peptidomimetics.
The spirocyclic core itself can be considered a constrained dipeptide isostere. The rigid framework can mimic or induce specific secondary structures, such as β-turns, which are important for biological activity in many peptides. nih.gov The defined distance and orientation between the N- and C-termini (represented by the two amine functionalities) of this building block can be exploited to create peptidomimetics with enhanced stability and receptor affinity.
Functionalization for Introduction of Diverse Chemical Entities and Libraries
One of the most powerful applications of this compound is as a scaffold for the creation of diverse chemical libraries for high-throughput screening. The presence of two distinct amine functionalities, one protected and one free, allows for a systematic and combinatorial approach to derivatization.
The secondary amine in the azetidine ring can be readily functionalized through various reactions such as acylation, alkylation, arylation, and sulfonylation. This allows for the introduction of a wide array of chemical groups, each potentially imparting different biological activities or physicochemical properties. For example, a library of nitrofuran carboxamides was synthesized from a related 2,6-diazaspiro[3.4]octane building block to explore the structure-activity relationship of these compounds as antitubercular agents. orgsyn.org
After functionalization of the 6-aza position, the Boc protecting group on the 2-amino group can be removed to allow for a second round of diversification at this position. This sequential functionalization strategy enables the rapid generation of a large number of structurally diverse compounds from a single, common intermediate. This approach is highly valuable in the early stages of drug discovery for identifying hit and lead compounds.
View Compound Name Table
| Compound Name |
|---|
| This compound |
| tert-butyl (6-azaspiro[3.4]octan-2-yl)carbamate |
| 2,6-diazaspiro[3.4]octane |
| piperazine |
| morpholine |
| thia-azaspiro[3.4]octanes |
Exploration of Structure Activity Relationships Sar in Azaspiro 3.4 Octane Derivatives for Preclinical Research
Design and Synthesis of 2-(Boc-amino)-6-aza-spiro[3.4]octane Analogues for SAR Studies
The design of analogues based on the this compound framework is driven by the need to explore new chemical and patent space in drug discovery. researchgate.net The spirocyclic nature of this scaffold provides a fixed three-dimensional orientation for substituents, which can lead to improved target interaction and metabolic stability compared to more flexible, monocyclic structures. researchgate.net The synthesis of these complex molecules is a critical step in enabling SAR studies.
Several synthetic strategies for the core 2-azaspiro[3.4]octane ring system have been developed. One common approach involves the annulation, or ring-forming, process. Researchers have successfully developed three distinct routes to the 2-azaspiro[3.4]octane core, employing readily available starting materials and conventional chemical transformations to minimize the need for extensive chromatographic purification. rsc.org These methods include strategies that build the cyclopentane (B165970) ring onto an existing four-membered ring, and vice-versa. rsc.org
For more complex derivatives, such as the related 2,6-diazaspiro[3.4]octane, multi-step syntheses are employed. A key method involves a [3+2] cycloaddition reaction. For instance, an α,β-unsaturated ester derived from N-Boc-protected azetidin-3-one (B1332698) can react with an amine in the presence of lithium fluoride (B91410) to yield the core diazaspiro[3.4]octane structure. mdpi.com The Boc (tert-butoxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, enabling the synthesis of a diverse library of analogues for biological screening. mdpi.com The development of step-economic and scalable syntheses is crucial for producing the quantities of these compounds needed for extensive preclinical evaluation. researchgate.net
Preclinical Biological Evaluation of Azaspiro[3.4]octane-Containing Compounds
The unique structural properties of azaspiro[3.4]octane derivatives have prompted their evaluation across a range of therapeutic areas. The scaffold's ability to present functional groups in precise vectors has led to the discovery of potent and selective modulators of challenging biological targets.
A significant area of investigation for azaspiro[3.4]octane derivatives is in the treatment of neurological and psychiatric disorders via modulation of muscarinic acetylcholine (B1216132) receptors. google.com Specifically, selective agonists of the M4 muscarinic receptor are sought after as a potential treatment for psychosis, cognitive dysfunction, and substance use disorders. google.com Activation of M4 receptors can downregulate dopamine (B1211576) signaling in the striatum, offering an alternative therapeutic approach. google.com
Patents describe novel 2-azaspiro[3.4]octane derivatives that act as potent M4 receptor agonists. google.comwipo.int These compounds are designed to be highly selective for the M4 receptor over other muscarinic subtypes (M1, M2, M3), which is hypothesized to reduce the cholinergic side effects that have limited the clinical development of non-selective muscarinic agonists. google.com The general structure of these compounds is detailed in patent literature, highlighting the versatility of the azaspiro[3.4]octane core in achieving desired pharmacological profiles. wipo.intutuvolter.fi
Table 1: Preclinical Activity of Representative Azaspiro[3.4]octane M4 Agonists This table is representative of data found in patent literature and is for illustrative purposes. Specific values are not publicly disclosed in the provided search results.
| Compound ID | General Structure Modification | Target | In Vitro Potency (EC50) Range | Therapeutic Indication |
|---|---|---|---|---|
| Example A | Substitution on the azetidine (B1206935) ring | Muscarinic M4 Receptor | 10 nM - 100 nM | Psychosis, Cognitive Dysfunction |
| Example B | Modification of the cyclopentane ring | Muscarinic M4 Receptor | 5 nM - 50 nM | Schizophrenia |
| Example C | Heterocyclic substitution on the amine | Muscarinic M4 Receptor | < 10 nM | Substance Use Disorders |
In the fight against malaria, novel chemical scaffolds are urgently needed to overcome growing drug resistance. A chemical series based on a diazaspiro[3.4]octane core was identified through a high-throughput screening campaign against the malaria parasite, Plasmodium falciparum. mmv.orgnih.gov These compounds demonstrated activity against multiple stages of the parasite's lifecycle, making them attractive starting points for a medicinal chemistry program. mmv.orgnih.gov
Structure-activity relationship studies led to the development of analogues with potent, low nanomolar activity against the asexual blood stage of the parasite. nih.govresearchgate.net Furthermore, these compounds exhibited strong properties for sterilizing gametocytes, which translates to an ability to block the transmission of the parasite from humans to mosquitoes. nih.gov Mechanistic studies on one of the optimized analogues pointed to the P. falciparum cyclic amine resistance locus as being implicated in the mode of resistance. nih.gov This discovery highlights the potential of the diazaspiro[3.4]octane scaffold in developing new antimalarials with novel mechanisms of action. mmv.org
Table 2: Antimalarial Activity Profile of a Diazaspiro[3.4]octane Series Based on findings from preclinical studies. nih.govresearchgate.net
| Activity Metric | Finding | Implication |
|---|---|---|
| Asexual Blood-Stage Activity | Low nanomolar potency (<50 nM) achieved | Effective at clearing active infection |
| Gametocyte Sterilization | Strong sterilizing properties observed | Potential to block malaria transmission |
| Mechanism of Resistance | Linked to the cyclic amine resistance locus | Suggests a novel mode of action |
The protein-protein interaction (PPI) between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain types of acute leukemia. nih.gov Inhibiting this interaction represents a promising therapeutic strategy for these cancers. nih.gov While the field is dominated by other chemical classes, the search for novel scaffolds is ongoing.
Recent drug discovery efforts have identified the 2,6-diazaspiro[3.4]octane motif as a valuable core for biologically active compounds. mdpi.com Notably, this scaffold has been incorporated into molecules described in a patent for inhibitors of menin, intended for the treatment of hematological malignancies. mdpi.com This suggests that the structural features of azaspiro[3.4]octane derivatives are suitable for disrupting the menin-MLL PPI, a challenging target for small molecules. The development of such inhibitors could provide new treatment options for patients with MLL-rearranged leukemias. nih.gov
The versatility of the azaspiro[3.4]octane scaffold extends to other therapeutic targets, including enzyme inhibition. For example, spirocyclic molecules have been investigated as inhibitors of protein kinases, a large family of enzymes frequently implicated in cancer and other diseases. google.com In a specific application, novel derivatives of azaspirocycles have been designed and synthesized for evaluation as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer. researchgate.net This research highlights the potential of these scaffolds to serve as surrogates for more common chemical motifs like piperazine (B1678402) and morpholine, potentially offering improved properties and novel intellectual property. researchgate.net
Modulation of Target-Specific Interactions and Selectivity Profiles
A key advantage of using rigid scaffolds like azaspiro[3.4]octane is the ability to fine-tune interactions with a biological target, thereby improving potency and selectivity. researchgate.net In the development of M4 muscarinic receptor agonists, achieving selectivity over the other four muscarinic subtypes is paramount to avoiding undesirable side effects. google.com The fixed spatial arrangement of substituents on the azaspiro[3.4]octane ring allows for the precise optimization of interactions within the M4 receptor's binding pocket, while creating unfavorable interactions with the binding sites of other subtypes. google.comwipo.int
Similarly, in the antimalarial program, extensive SAR studies were conducted to optimize the diazaspiro[3.4]octane core. nih.gov Modifications to the periphery of the molecule led to significant improvements in potency against the parasite while maintaining favorable physicochemical properties. researchgate.net The ability to systematically modify the scaffold and observe direct impacts on biological activity underscores its value in modern drug discovery, enabling the development of highly selective and effective therapeutic candidates. researchgate.netmmv.org
Computational and Theoretical Studies in Azaspiro 3.4 Octane Design
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling and conformational analysis are crucial for understanding the three-dimensional geometry and flexibility of the 2-(Boc-amino)-6-aza-spiro[3.4]octane scaffold. The spirocyclic nature of this compound, where the azetidine (B1206935) and pyrrolidine (B122466) rings share a common carbon atom, imparts significant conformational rigidity compared to more flexible aliphatic amines. researchgate.net This inherent structural constraint can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target.
The conformational landscape of the azaspiro[3.4]octane core is primarily defined by the puckering of the cyclopentane (B165970) and azetidine rings. The cyclopentane ring typically adopts an envelope or twist conformation, while the azetidine ring is known for its puckered nature. The interplay between these two ring systems and the influence of the bulky tert-butoxycarbonyl (Boc) protecting group on the amino substituent are key areas of investigation in molecular modeling studies.
Computational techniques such as molecular mechanics (MM) and quantum mechanics (QM) are employed to calculate the potential energy surface of the molecule and identify low-energy conformers. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the scaffold in different environments, such as in solution or within a protein binding site.
Illustrative Data Table: Conformational Energy Analysis
The following table presents hypothetical data from a computational analysis of the low-energy conformers of this compound. This data is for illustrative purposes to demonstrate the type of information generated from such studies.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-N-C(Boc)) (degrees) | Ring Pucker (Azetidine) | Ring Pucker (Pyrrolidine) |
|---|---|---|---|---|
| 1 | 0.00 | 175.2 | Puckered | Envelope |
| 2 | 1.25 | -65.8 | Puckered | Twist |
| 3 | 2.50 | 85.3 | Planar (Transition State) | Envelope |
In Silico Approaches for Predicting Binding Affinity and Selectivity
In silico methods are powerful tools for predicting the binding affinity and selectivity of ligands for their biological targets, thereby accelerating the drug discovery process. For this compound and its derivatives, these computational approaches can help prioritize compounds for synthesis and experimental testing.
Molecular docking is a widely used technique to predict the binding mode and affinity of a small molecule within the active site of a protein. This method involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on a defined scoring function. The results can provide valuable information about the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding.
For more accurate predictions of binding affinity, methods like free energy perturbation (FEP) and thermodynamic integration (TI) can be employed. These computationally intensive techniques simulate the transformation of one ligand into another within the binding site and in solution to calculate the relative binding free energy.
Illustrative Data Table: Predicted Binding Affinities
This table provides a hypothetical example of predicted binding affinities for a series of this compound derivatives against a hypothetical protein kinase target. This data is for illustrative purposes only.
| Compound | Modification | Predicted Binding Affinity (pIC50) | Key Interactions |
|---|---|---|---|
| This compound | - | 6.5 | Hydrogen bond with backbone carbonyl |
| Derivative A | Methyl at C7 | 7.2 | Increased hydrophobic contact |
| Derivative B | Phenyl at N6 | 7.8 | Pi-stacking with aromatic residue |
Rational Design Strategies for Novel Azaspiro[3.4]octane Scaffolds
The this compound scaffold serves as a versatile starting point for the rational design of novel and improved bioactive molecules. nih.gov Computational tools play a pivotal role in guiding these design strategies.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a molecule's biological activity. nih.gov A pharmacophore model can be generated based on a set of active compounds or the structure of the ligand-receptor complex. This model can then be used to screen virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) that are important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent analogs.
Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein to design ligands with high affinity and selectivity. This approach often involves an iterative cycle of computational design, chemical synthesis, and experimental validation.
Illustrative Data Table: Hypothetical QSAR Model
The following table presents a hypothetical QSAR model for a series of azaspiro[3.4]octane derivatives. This data is for illustrative purposes to demonstrate the type of information generated from such studies.
| Descriptor | Coefficient | p-value | Interpretation |
|---|---|---|---|
| cLogP | 0.45 | <0.01 | Increased lipophilicity is favorable for activity |
| Topological Polar Surface Area (TPSA) | -0.25 | <0.05 | Lower polarity is associated with higher activity |
| Molecular Weight | 0.10 | >0.05 | Not a statistically significant descriptor |
Future Directions and Advanced Research Frontiers
Emerging Synthetic Methodologies for Highly Functionalized Azaspiro[3.4]octanes
The development of robust, scalable, and efficient synthetic routes is paramount to expanding the utility of the azaspiro[3.4]octane core in drug discovery. researchgate.net Recent research has moved beyond the synthesis of the basic scaffold to the creation of highly functionalized derivatives, incorporating diverse exit vectors and heteroatoms to modulate biological activity and physicochemical properties.
Several innovative strategies have been reported. One prominent approach involves [3+2] cycloaddition reactions, which have been successfully employed for the improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate (B1200264) and 2-oxa-6-azaspiro[3.4]octane, providing multi-gram quantities in high yields. researchgate.net These methods often serve to create surrogates for common drug motifs like piperazine (B1678402) and morpholine. researchgate.net
Researchers have also developed step-economic and scalable syntheses for novel thia- and oxa-azaspiro[3.4]octanes. nih.govlookchem.com These methodologies are designed to produce multifunctional modules for drug discovery. lookchem.com For instance, a tandem conjugate addition-Dieckmann cyclization protocol has been used to construct oxa-azaspiro[3.4]octanes. lookchem.com This sequence, starting with 1-N-Boc-3-azetidinone and methyl glycolate, smoothly yields a spirocyclic ketoester, which can then be decarboxylated to afford the desired oxa-azaspirocyclic ketone. lookchem.com Further functionalization through reduction and reductive amination can then produce corresponding alcohol and amine derivatives. lookchem.com
These advanced methods provide access to a diverse collection of molecules with varied functional groups and stereogenic centers, which is crucial for generating selective biological leads. lookchem.comnih.gov The ability to introduce heteroatoms and functional groups at specific positions allows for the fine-tuning of properties such as solubility and metabolic stability. epa.gov
Table 1: Selected Emerging Synthetic Methodologies for Functionalized Azaspiro[3.4]octanes
| Methodology | Starting Materials | Key Transformation(s) | Functionalized Product Type | Reference |
| [3+2] Cycloaddition | Azomethine ylides and alkenes | Cycloaddition | 2,6-Diazaspiro[3.4]octane, 2-Oxa-6-azaspiro[3.4]octane | researchgate.net |
| Tandem Conjugate Addition-Dieckmann Cyclization | 1-N-Boc-3-azetidinone, Methyl glycolate | Conjugate addition, Cyclization, Decarboxylation | 5-Oxa-2-azaspiro[3.4]octane ketone | lookchem.com |
| Curtius Rearrangement | Carboxylic acid derivatives | Saponification, Curtius rearrangement, Deprotection | Orthogonally protected bis-amines | lookchem.com |
| Fe-catalyzed Thiol Alkylation | Azetidine-3-ols, Various thiols | Thiol alkylation | 3-Aryl-3-sulfanyl azetidines (precursors) | researchgate.net |
Integration of Azaspiro[3.4]octane Scaffolds into Novel Chemical Biology Tools
Chemical biology tools are essential for dissecting complex biological processes and validating new drug targets. sigmaaldrich.com The integration of novel scaffolds like azaspiro[3.4]octanes into these tools represents a significant frontier. The synthetic tractability and the defined three-dimensional geometry of the azaspiro[3.4]octane core make it an attractive framework for the design of sophisticated chemical probes. lookchem.comnih.gov
While direct examples of 2-(Boc-amino)-6-aza-spiro[3.4]octane being used as a chemical biology tool are emerging, its role as a "multifunctional module" or "versatile building block" strongly supports this application. lookchem.comresearchgate.net The orthogonally protected amine groups, such as the Boc-protected amine in the titular compound and other functionalities that can be introduced, serve as chemical handles. lookchem.com These handles allow for the attachment of reporter tags (e.g., fluorophores, biotin), photoreactive groups for target identification, or linking moieties for use in DNA-encoded libraries (DELs). sigmaaldrich.com
For example, the 2,6-diazaspiro[3.4]octane core has been used to synthesize a diverse library of nitrofuran derivatives to screen for antitubercular activity. mdpi.com This approach, where the core scaffold is systematically decorated with various peripheral groups, is a foundational concept in chemical biology for exploring structure-activity relationships and identifying potent molecular probes. mdpi.com A novel diazaspiro[3.4]octane series was identified from a high-throughput screening campaign against the malaria parasite Plasmodium falciparum, demonstrating the scaffold's utility in generating hits for further study. researchgate.net The sp3-rich nature of these compounds provides an attractive starting point for developing chemical probes with unique biological activities. researchgate.net
Table 2: Potential Applications of Functionalized Azaspiro[3.4]octanes in Chemical Biology
| Functional Group on Scaffold | Potential Conjugation Partner | Resulting Chemical Biology Tool | Application | Reference |
| Primary/Secondary Amine | NHS-ester-fluorophore | Fluorescent Probe | Cellular imaging, Target localization | nih.gov, sigmaaldrich.com |
| Carboxylic Acid | Amine-containing biotin (B1667282) linker (via EDC/HATU coupling) | Biotinylated Probe | Affinity purification, Target identification | researchgate.net, sigmaaldrich.com |
| Alcohol/Amine | Linkers for DNA-encoding | DNA-Encoded Library Member | High-throughput screening of drug targets | sigmaaldrich.com |
| Diverse Peripheral Groups | --- | Screening Library | Target validation, Hit-to-lead optimization | mdpi.com, researchgate.net |
Perspectives on the Continued Contribution of Azaspiro[3.4]octane Chemistry to Drug Discovery Research
The azaspiro[3.4]octane scaffold is poised to make continued and significant contributions to drug discovery. Its frequent appearance in biologically active compounds has led to it being considered an emerging privileged structure. mdpi.com Molecules incorporating this core have shown diverse activities, including inhibitors of hepatitis B capsid protein, menin-MLL1 interaction inhibitors for cancer, and dopamine (B1211576) D3 receptor antagonists. mdpi.com
One of the key advantages of the azaspiro[3.4]octane motif is its role as a bioisostere for other saturated heterocycles commonly found in drugs, such as piperidine (B6355638) and piperazine. researchgate.netresearchgate.net However, its rigid, spirocyclic nature offers a distinct three-dimensional architecture that can lead to improved target selectivity and a more favorable intellectual property position. lookchem.com This "escape from flatland" is a major theme in modern medicinal chemistry, aiming to develop drug candidates with enhanced physicochemical and pharmacokinetic profiles. researchgate.net
Future research will likely focus on several key areas. The development of enantioselective syntheses will remain critical, as it is often necessary to access single enantiomers for optimal biological activity. lookchem.com The expansion of synthetic methodologies to create even more diverse and highly functionalized azaspiro[3.4]octane derivatives will continue to be a priority. lookchem.comdntb.gov.ua As demonstrated by the identification of a potent nitrofuran antitubercular lead from a small, focused library, broad exploration around the molecular periphery of the azaspiro[3.4]octane core can rapidly yield highly potent compounds. mdpi.com
The integration of these scaffolds into multi-target drug design strategies also holds promise for treating complex multifactorial diseases. nih.gov The inherent tunability of the azaspiro[3.4]octane core allows medicinal chemists to balance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, accelerating the journey from hit identification to clinical candidate. lookchem.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-(Boc-amino)-6-aza-spiro[3.4]octane?
- Methodological Answer : The synthesis typically involves two stages: (1) constructing the spirocyclic core and (2) introducing the Boc-protected amine.
- Spirocycle Formation : Ring-closing metathesis (RCM) or intramolecular cyclization of appropriately substituted precursors can generate the spiro[3.4]octane scaffold. For example, reactions involving ketone or ester intermediates (e.g., ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate analogs) are common starting points .
- Boc Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in THF/DCM), ensuring regioselectivity and minimizing side reactions .
- Key Considerations : Solvent choice (e.g., DMF for polar intermediates) and temperature control (0–25°C) are critical to prevent premature deprotection or racemization.
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Multi-technique characterization is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the spirocyclic structure and Boc-group integration. Key signals include tert-butyl protons (~1.4 ppm) and sp³-hybridized carbons in the azaspiro ring .
- X-ray Crystallography : Resolves stereochemistry at the spiro center, critical for verifying spatial arrangement in drug design .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 255.31 for C₁₃H₂₁NO₄) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as:
- Peptidomimetic Scaffold : Its rigid spiro structure mimics peptide turn conformations, enabling studies on protease inhibitors or GPCR-targeted therapies .
- Intermediate in API Synthesis : Used to construct complex molecules (e.g., kinase inhibitors) via functionalization at the carboxylate or amine positions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve cyclization efficiency. For example, spiroannulation via Heck coupling can enhance regioselectivity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% in Boc-protection steps .
- Purification : Flash chromatography with gradients (e.g., 5–20% EtOAc/hexane) isolates the product while minimizing Boc-group cleavage .
- Data Contradiction Note : Yields vary significantly (40–85%) depending on the spirocycle precursor’s steric hindrance, necessitating iterative optimization .
Q. What analytical approaches resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, with mobile phases of hexane/isopropanol (90:10) .
- Vibrational Circular Dichroism (VCD) : Distinguishes diastereomers by analyzing Cotton effects in the mid-IR region, critical for spirocenter configuration .
- DFT Calculations : Predicts thermodynamically favored stereoisomers by modeling transition states, guiding experimental conditions .
Q. How does the Boc group influence the compound’s stability in biological assays?
- Methodological Answer :
- pH-Dependent Stability : The Boc group is stable at neutral pH but cleaves under acidic conditions (e.g., TFA in deprotection), which must be considered in cellular uptake studies .
- Metabolic Resistance : Compared to acetyl or FMOC groups, Boc protection reduces hepatic microsome degradation, enhancing half-life in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
